tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759442
InChI: InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
SMILES:
Molecular Formula: C11H23ClN2O2S
Molecular Weight: 282.83 g/mol

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17759442

Molecular Formula: C11H23ClN2O2S

Molecular Weight: 282.83 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H23ClN2O2S
Molecular Weight 282.83 g/mol
IUPAC Name tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
Standard InChI Key RJXZCBAMVWBMEU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCSCC1CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride, reflects its thiomorpholine core, where sulfur replaces one oxygen atom in the morpholine ring . The Boc group at the 4-position and the 2-aminoethyl substituent at the 3-position introduce steric and electronic effects critical for its reactivity. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1955514-58-5
Molecular FormulaC11H23ClN2O2S\text{C}_{11}\text{H}_{23}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight282.83 g/mol
IUPAC Nametert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride
SMILESCC(C)(C)OC(=O)N1CCSCC1CCN.Cl
InChIKeyRJXZCBAMVWBMEU-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum likely shows peaks for N-H stretching (3300–3500 cm1^{-1}), C=O carbonyl (1700–1750 cm1^{-1}), and S=O vibrations (1050–1200 cm1^{-1}). Nuclear magnetic resonance (NMR) data would reveal proton environments for the thiomorpholine ring (δ\delta 3.0–4.0 ppm), Boc group (δ\delta 1.4 ppm for tert-butyl), and aminoethyl chain (δ\delta 2.5–3.0 ppm) . Its melting point and solubility remain uncharacterized in public datasets, though hydrochloride salts typically exhibit high water solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, starting with the protection of thiomorpholine’s amine group. A representative route includes:

  • Boc Protection: Reacting thiomorpholine with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane to form tert-butyl thiomorpholine-4-carboxylate.

  • Alkylation: Introducing the 2-aminoethyl group via nucleophilic substitution using 2-chloroethylamine under basic conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Boc ProtectionBoc2_2O, DCM, RT, 12h85%
2Aminoethyl Substitution2-Chloroethylamine, K2_2CO3_3, DMF, 60°C72%
3Salt FormationHCl (g), Et2_2O, 0°C95%

Industrial Production

MolCore BioPharmatech and VulcanChem produce the compound at >97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate . Scalability challenges include controlling stereochemistry during alkylation and minimizing byproducts from sulfur oxidation .

Applications in Pharmaceutical Research

Drug Discovery Intermediates

The compound’s thiomorpholine scaffold is prized for mimicking peptide backbones, enabling its use in protease inhibitors and G protein-coupled receptor (GPCR) modulators . Its aminoethyl side chain facilitates conjugation with fluorescent tags or bioactive moieties, as seen in kinase inhibitor prototypes .

Biological Targets and Mechanisms

While specific targets remain proprietary, analogs of thiomorpholine derivatives show activity against:

  • Neurological Targets: Serotonin and dopamine transporters (Ki < 100 nM).

  • Metabolic Enzymes: Dipeptidyl peptidase-4 (DPP-4) and fatty acid amide hydrolase (FAAH) .
    The hydrochloride salt’s protonated amine enhances blood-brain barrier penetration, suggesting potential central nervous system (CNS) applications .

Future Research Directions

Pharmacological Profiling

In vivo studies are needed to assess bioavailability and toxicity. Computational modeling could predict off-target interactions, prioritizing in vitro assays against GPCRs and ion channels .

Structural Optimization

Modifying the aminoethyl chain’s length or substituting sulfur with selenium may improve metabolic stability. Co-crystallization studies with target proteins would guide rational drug design .

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